5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide
Overview
Description
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the thiazole ring, along with an amine group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved by reacting a thiourea derivative with α-haloketones under acidic conditions.
Bromomethylation: The next step involves the introduction of the bromomethyl group. This can be done by reacting the thiazole derivative with formaldehyde and hydrobromic acid.
N-Phenylation: The final step involves the introduction of the phenyl group. This can be achieved by reacting the bromomethyl-thiazole derivative with aniline under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the thiazole compound.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles.
Scientific Research Applications
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide involves the formation of covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to the inhibition of their activity. The phenyl group and thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride
- 5-(iodomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide
- 5-(methylthio)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Uniqueness
Compared to its analogs, 5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide exhibits unique reactivity due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This makes it a valuable intermediate in organic synthesis and a potent inhibitor in biological studies.
Properties
IUPAC Name |
5-(bromomethyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S.BrH/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXEDGHUOJOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)CBr.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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